N-[4-(morpholin-4-yl)phenyl]butanamide
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Description
N-[4-(morpholin-4-yl)phenyl]butanamide, also known as MBDB, is a chemical compound that belongs to the family of substituted amphetamines. It is a designer drug that has been used recreationally due to its psychoactive effects. However, in recent years, MBDB has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Crystal Structure Analysis
The compound has been used in the study of crystal structures. The morpholine ring adopts a chair conformation and the carboxylic acid group is bent out slightly from the benzene ring mean plane .
Pharmaceutical Applications
Phenyl-(morpholino)methanethione derivatives, which are structurally similar to your compound, have been developed for pharmaceutical applications. They inhibit the activity of the enzymes MGL (monoacylglycerol lipase) and FAAH (fatty acid amide hydrolase), which are involved in the degradation reactions of anandamide and 2-arachidonoylglycerol (2-AG). These are endocannabinoids with beneficial effects in pathophysiological phenomena such as anxiety and pain, and neurodegenerative diseases such as Alzheimer’s .
Kinase Inhibitor
The compound has been studied as a potential LRRK2 kinase inhibitor, which could be useful in the treatment of Parkinson’s disease. The LRRK2 mutation, G2019S, gives rise to increased kinase activity, and inhibiting this could potentially slow the progression of the disease .
Nonlinear Optical (NLO) Properties
The compound may have applications in optical communication, sensing data storage computing due to its NLO properties .
Oxidation Mechanism in Metabolism
The compound has been used in studies investigating the oxidation mechanism in metabolism .
Antibacterial and Anticancer Agents
Derivatives of the compound have been synthesized and evaluated as potential antibacterial and anticancer agents .
properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-3-14(17)15-12-4-6-13(7-5-12)16-8-10-18-11-9-16/h4-7H,2-3,8-11H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFVMEQEQURAOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-yl)phenyl]butanamide |
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